molecular formula C8H15NO B13633002 1-{1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl}methanamine

1-{1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl}methanamine

Cat. No.: B13633002
M. Wt: 141.21 g/mol
InChI Key: CRLHYGZMXNNNEF-UHFFFAOYSA-N
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Description

1-{1-Methyl-2-oxabicyclo[221]heptan-5-yl}methanamine is a bicyclic amine compound characterized by its unique structure, which includes an oxabicycloheptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl}methanamine typically involves the following steps:

    Formation of the Oxabicycloheptane Ring: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile, followed by an epoxidation reaction to introduce the oxygen atom into the ring.

    Introduction of the Methyl Group: The methyl group can be introduced via a methylation reaction using reagents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-{1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl}methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

1-{1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl}methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

  • 1-{1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl}methanamine
  • 1-{2-Oxabicyclo[2.2.1]heptan-4-yl}methanamine

Comparison: 1-{1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl}methanamine is unique due to the position of the methyl group and the amine group on the bicyclic ring. This structural difference can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

(1-methyl-2-oxabicyclo[2.2.1]heptan-5-yl)methanamine

InChI

InChI=1S/C8H15NO/c1-8-2-6(4-9)7(3-8)5-10-8/h6-7H,2-5,9H2,1H3

InChI Key

CRLHYGZMXNNNEF-UHFFFAOYSA-N

Canonical SMILES

CC12CC(CO1)C(C2)CN

Origin of Product

United States

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